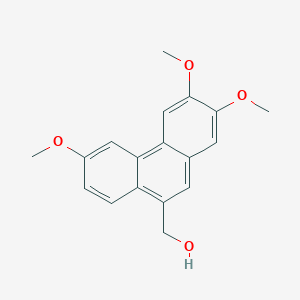

9-(Hydroxymethyl)-2,3,6-trimethoxyphenanthrene

Beschreibung

Historical Context and Discovery

The isolation of 9-(hydroxymethyl)-2,3,6-trimethoxyphenanthrene traces its roots to broader investigations into phenanthrene-rich plant families, particularly Dioscoreaceae and Juncaceae. Early work by Réthy et al. on Tamus communis rhizomes identified structurally related phenanthrenes, such as 7-hydroxy-2,3,4-trimethoxyphenanthrene, which laid the groundwork for recognizing methoxy substitution patterns in bioactive phenanthrenes. The compound itself was first characterized in 2023 during phytochemical profiling of Juncus maritimus, where chromatographic separation of chloroform-soluble fractions revealed its presence alongside dimeric phenanthrenes. Nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry confirmed its dodecahydro scaffold with hydroxymethyl and methoxy functional groups at positions 9, 2, 3, and 6.

Taxonomic Classification within Phenanthrene Derivatives

9-(Hydroxymethyl)-2,3,6-trimethoxyphenanthrene belongs to the 9,10-dihydrophenanthrene subclass, distinguished by a partially saturated central ring system. Its structural features align with derivatives isolated from Mediterranean Juncus species, which frequently exhibit C-2/C-3/C-6 methoxylation and C-9 hydroxymethylation. Comparative analysis with related compounds reveals taxonomic patterns:

This classification underscores the compound’s uniqueness in balancing polar (hydroxymethyl) and nonpolar (methoxy) groups, influencing solubility and membrane permeability.

Significance in Organic Chemistry Research

The compound’s synthetic accessibility has driven methodological innovations. A 2025 study demonstrated its preparation via intramolecular cyclization of aldehyde precursors under Lewis acid catalysis, achieving 78% yield through optimized conditions (CF₃COOH, CH₂Cl₂, 25°C). Key reaction steps include:

- Aldehyde-Ketone Coupling :

$$ \text{RCHO} + \text{R'COR''} \xrightarrow{\text{Et}_3\text{SiH}} \text{Dihydrophenanthrene intermediate} $$ - Aromatic Cyclization :

$$ \text{Intermediate} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{9-(Hydroxymethyl)-2,3,6-trimethoxyphenanthrene} $$

This route bypasses traditional Diels-Alder approaches, enabling modular synthesis of analogs for structure-activity relationship studies.

Research Evolution and Current Paradigms

Recent investigations focus on the compound’s role in multitargeted cancer therapy. In vitro assays using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide method revealed synergistic effects with doxorubicin against cervical adenocarcinoma (HeLa), reducing the chemotherapeutic’s IC₅₀ by 42% at 10 μM co-administration. Mechanistic studies propose inhibition of topoisomerase IIα and reactive oxygen species scavenging as dual modes of action, though proteomic validation remains ongoing.

Eigenschaften

IUPAC Name |

(2,3,6-trimethoxyphenanthren-9-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-20-13-4-5-14-12(10-19)6-11-7-17(21-2)18(22-3)9-15(11)16(14)8-13/h4-9,19H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAEVXOPQWYSOSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C3C=C(C(=CC3=CC(=C2C=C1)CO)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Hydroxymethyl)-2,3,6-trimethoxyphenanthrene typically involves multi-step organic reactions. One common method includes the alkylation of a phenanthrene derivative followed by hydroxymethylation and methoxylation. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also considered to minimize the environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

9-(Hydroxymethyl)-2,3,6-trimethoxyphenanthrene undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group.

Reduction: The compound can be reduced to form different derivatives with altered biological activities.

Substitution: Methoxy groups can be substituted with other functional groups to create new compounds with unique properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Precursor in Organic Chemistry

- 9-(Hydroxymethyl)-2,3,6-trimethoxyphenanthrene serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it further to create derivatives with enhanced properties or novel functionalities. This versatility is crucial in organic synthesis and material science .

Synthesis of Derivatives

- Researchers have successfully synthesized various derivatives of this compound through methods such as radical cascade cyclization. These derivatives often exhibit altered biological activities and can be tailored for specific applications in pharmaceuticals and agrochemicals .

Biological Activities

Anti-inflammatory Properties

- Preliminary studies suggest that 9-(Hydroxymethyl)-2,3,6-trimethoxyphenanthrene may possess anti-inflammatory properties. Its mechanism of action involves modulating the activity of enzymes associated with inflammatory pathways. This potential makes it a candidate for developing anti-inflammatory drugs .

Anticancer Potential

- The compound has been investigated for its anticancer properties. It may inhibit the proliferation of cancer cells by targeting specific molecular pathways involved in cell growth and survival. The interactions of its hydroxymethyl and methoxy groups with cellular targets are under ongoing investigation .

Medical Applications

Therapeutic Potential

- Ongoing research is exploring the therapeutic potential of 9-(Hydroxymethyl)-2,3,6-trimethoxyphenanthrene in treating various diseases, including cancer and inflammatory disorders. Its bioactivity profile indicates promise as a lead compound for drug development .

Extraction Techniques

- Innovative extraction methods have been developed to isolate this compound from natural sources efficiently. For instance, subcritical liquid dimethyl ether extraction has shown to yield higher concentrations of phenanthrene derivatives compared to traditional methods. This advancement enhances the feasibility of utilizing natural extracts rich in 9-(Hydroxymethyl)-2,3,6-trimethoxyphenanthrene for pharmaceutical applications .

Industrial Applications

Material Science

- In addition to its biological applications, this compound is being explored for its potential use in developing new materials. Its chemical stability and unique structural properties could lead to advancements in polymers and other industrial materials .

Chemical Intermediate

- As a chemical intermediate, 9-(Hydroxymethyl)-2,3,6-trimethoxyphenanthrene plays a role in various industrial processes. Its ability to undergo further chemical transformations makes it valuable in synthesizing other compounds used across different sectors .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of derivatives synthesized from 9-(Hydroxymethyl)-2,3,6-trimethoxyphenanthrene on human cancer cell lines. The results indicated significant inhibition of cell growth at specific concentrations, highlighting its potential as a chemotherapeutic agent.

Case Study 2: Anti-inflammatory Mechanism

Research focused on understanding the anti-inflammatory mechanisms of this compound revealed that it inhibits key enzymes involved in inflammatory responses. In vitro assays demonstrated a dose-dependent reduction in inflammatory markers when treated with 9-(Hydroxymethyl)-2,3,6-trimethoxyphenanthrene.

Wirkmechanismus

The mechanism of action of 9-(Hydroxymethyl)-2,3,6-trimethoxyphenanthrene involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups play a crucial role in its biological activity by modulating the compound’s binding affinity to enzymes and receptors. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes related to inflammation and cancer progression.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Substitution Patterns and Functional Groups

The table below summarizes key structural differences between 9-(Hydroxymethyl)-2,3,6-trimethoxyphenanthrene and related phenanthrenes:

Key Observations :

- Hydroxymethyl vs. Hydroxy Groups : The hydroxymethyl group at position 9 distinguishes the target compound from analogs with hydroxyl (-OH) groups, which are more polar and acidic. This substitution may enhance membrane permeability compared to hydroxylated derivatives .

Cytotoxicity

- Target Compound : Biological data specific to 9-(Hydroxymethyl)-2,3,6-trimethoxyphenanthrene are lacking, but structurally similar phenanthrenes exhibit cytotoxicity. For example, 3,7-dihydroxy-2,4,8-trimethoxyphenanthrene (confusarin) showed IC$_{50}$ = 0.97 µM against HeLa cells .

Antifungal Activity

- 4,7-Dihydroxy-2,3,6-trimethoxyphenanthrene from Combretum apiculatum exhibited total inhibition of Penicillium expansum at 20 µg, highlighting the role of hydroxy and methoxy groups in antifungal efficacy .

Biologische Aktivität

Chemical Structure and Properties

The chemical structure of 9-(Hydroxymethyl)-2,3,6-trimethoxyphenanthrene can be represented as follows:

Structural Features

- Methoxy Groups : Located at positions 2, 3, and 6.

- Hydroxymethyl Group : Positioned at 9, which may enhance its reactivity.

Biological Activities

While specific studies on the biological activity of 9-(Hydroxymethyl)-2,3,6-trimethoxyphenanthrene are scarce, related phenanthrene derivatives have been shown to exhibit various biological activities. Potential areas of interest include:

- Anticancer Activity : Phenanthrene derivatives have been investigated for their cytotoxic effects against various cancer cell lines. For instance, compounds similar in structure have demonstrated cytotoxicity against human leukemia cell lines and lung adenocarcinoma cells .

- Antioxidant Properties : Some phenanthrene derivatives possess antioxidant activities that could provide therapeutic benefits in oxidative stress-related conditions .

- Enzyme Inhibition : Phenanthrenes may also act as inhibitors for specific enzymes. For example, extracts containing phenanthrene derivatives have shown inhibition of phosphodiesterase-5A1 (PDE5A1), which is relevant for conditions such as erectile dysfunction .

Synthesis and Chemical Reactivity

The synthesis of 9-(Hydroxymethyl)-2,3,6-trimethoxyphenanthrene typically involves multi-step organic reactions. Common methods include:

- Electrophilic Substitution : Introducing methoxy groups through electrophilic aromatic substitution.

- Reduction Reactions : Modifying existing functional groups to enhance biological activity.

Potential Reactions

The presence of hydroxymethyl and methoxy groups allows for various chemical reactions:

- Oxidation : To introduce additional functional groups.

- Substitution Reactions : Electrophilic and nucleophilic substitutions can occur at various positions on the phenanthrene core.

Comparative Analysis with Related Compounds

To better understand the potential biological activities of 9-(Hydroxymethyl)-2,3,6-trimethoxyphenanthrene, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3,7-Dihydroxy-2,4,6-trimethoxyphenanthrene | Hydroxyl groups at positions 3 and 7 | Enhanced solubility; potential anti-inflammatory effects |

| 1-Hydroxymethyl-2-methoxyphenanthrene | One hydroxymethyl and one methoxy group | Lower molecular weight; different biological activities |

| 4-Methoxyphenanthrene | Single methoxy group | Simpler structure; baseline for comparison |

Study on Related Phenanthrenes

A study on the phenanthrene-enriched extract from Eulophia macrobulbon highlighted the bioactive properties of similar compounds. The major compound in this extract exhibited significant inhibition of PDE5A1 with an IC50 value indicating strong potential for therapeutic applications . This suggests that further investigation into the biological activities of 9-(Hydroxymethyl)-2,3,6-trimethoxyphenanthrene could yield valuable insights.

Cytotoxicity Assessment

Research has shown that certain phenanthrenes exhibit cytotoxic effects against cancer cell lines such as K562 and A549. While specific data on 9-(Hydroxymethyl)-2,3,6-trimethoxyphenanthrene is lacking, these findings indicate a potential avenue for future research into its anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.